Boc-N-Me-Ala-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-N-Me-Ala-OH, also known as Boc-N-methyl-L-alanine, is a key building block used in peptide synthesis. Peptides are chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. Boc-N-Me-Ala-OH finds application in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in the laboratory [].

Protecting Group Strategy

Boc-N-Me-Ala-OH contains two key functional groups:

- Boc Protecting Group (Boc): The "Boc" (tert-Butyloxycarbonyl) group protects the alpha-amino (N-terminal) group of the molecule. This is essential in SPPS as it prevents unwanted reactions at the N-terminus during chain elongation. Once the peptide sequence is complete, the Boc group can be selectively removed under specific conditions to reveal the free N-terminus of the final peptide [, ].

- N-Methylated Alanine: The alanine amino acid in Boc-N-Me-Ala-OH is N-methylated, meaning a methyl group (CH₃) is attached to the nitrogen atom in the backbone. This modification can be used to introduce specific properties to the resulting peptide. For example, N-methylation can improve the stability of the peptide against enzymatic degradation [].

Advantages of Boc-N-Me-Ala-OH

Here are some advantages of using Boc-N-Me-Ala-OH in peptide synthesis:

- Controlled Chain Elongation: The Boc protecting group ensures the addition of amino acids occurs only at the desired N-terminal end of the growing peptide chain, leading to a more controlled and predictable synthesis process [].

- Introduction of N-Methylation: The N-methylated alanine unit allows researchers to incorporate this modification into the peptide, potentially influencing its stability or other properties [].

Boc-N-Methyl-L-Alanine, also known as N-α-t-butoxycarbonyl-N-α-methyl-L-alanine, is a derivative of the amino acid alanine. Its empirical formula is C₉H₁₇NO₄, and it has a molecular weight of 203.24 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen of the methylated alanine, making it a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis methods. The presence of the N-methyl group influences the compound's steric and electronic properties, which can affect the conformation and biological activity of peptides synthesized from it .

Boc-N-Me-Ala-OH itself doesn't have a known biological mechanism of action. Its primary function is as a building block for the synthesis of peptides with specific functionalities. The incorporated N-methyl group can influence the peptide's conformation, stability, and interaction with other molecules depending on the peptide sequence [].

- Nucleophilic Substitution Reactions: The Boc group can be replaced by other protecting groups or functional groups.

- Deprotection Reactions: Under acidic conditions, such as treatment with trifluoroacetic acid (TFA), the Boc group can be removed to yield N-methyl-L-alanine.

Common Reagents and Conditions- For Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate are typically used in polar aprotic solvents such as dimethylformamide.

- For Deprotection: Trifluoroacetic acid in dichloromethane is commonly employed to remove the Boc protecting group .

Major Products Formed- N-Methyl-L-Alanine: This is formed after the removal of the Boc group.

- Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various derivatives can be obtained.

- N-Methyl-L-Alanine: This is formed after the removal of the Boc group.

- Substituted Derivatives: Depending on the nucleophile used in substitution reactions, various derivatives can be obtained.

Boc-N-Methyl-L-Alanine and its derivatives exhibit biological activities that make them useful in pharmaceutical applications. The unique structure allows for modifications that can enhance peptide stability and bioactivity. Research indicates that compounds derived from N-methylated amino acids can influence peptide conformation and receptor interactions, potentially leading to improved therapeutic profiles .

The synthesis of Boc-N-Methyl-L-Alanine typically involves protecting the amino group of N-methyl-L-alanine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. The reaction is generally carried out in organic solvents such as dichloromethane at room temperature.

Industrial Production

In industrial settings, automated peptide synthesizers are employed to scale up production while ensuring high purity and yield. The methods used mirror those in laboratory synthesis but are optimized for larger quantities .

Boc-N-Methyl-L-Alanine is primarily utilized in:

- Peptide Synthesis: It serves as a building block for constructing peptides with specific sequences and properties.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activity.

- Food Industry: Some studies suggest its use as a flavor enhancer or preservative .

Research on Boc-N-Methyl-L-Alanine has focused on its interactions within peptide chains and with biological receptors. These studies aim to elucidate how modifications to amino acids influence peptide behavior, stability, and interaction with target proteins or enzymes. Understanding these interactions is crucial for designing peptides with desired pharmacological effects .

Several compounds share structural similarities with Boc-N-Methyl-L-Alanine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-L-Alanine | Lacks methyl group on nitrogen | More straightforward structure; commonly used in peptides |

| Fmoc-N-Methyl-L-Alanine | Uses Fmoc protecting group instead of Boc | Different reactivity profile; often used in solid-phase synthesis |

| Boc-D-Alanine | D-form of alanine with Boc protection | Potentially different biological activity compared to L-form |

| Boc-Glycine | Glycine with Boc protection | Smaller side chain; affects peptide flexibility |

Uniqueness

Boc-N-Methyl-L-Alanine's uniqueness lies in its N-methyl group, which alters its steric hindrance and electronic properties compared to other similar compounds. This modification can significantly impact the conformation and biological activity of peptides synthesized from it, making it particularly valuable for specific applications in medicinal chemistry and peptide design .

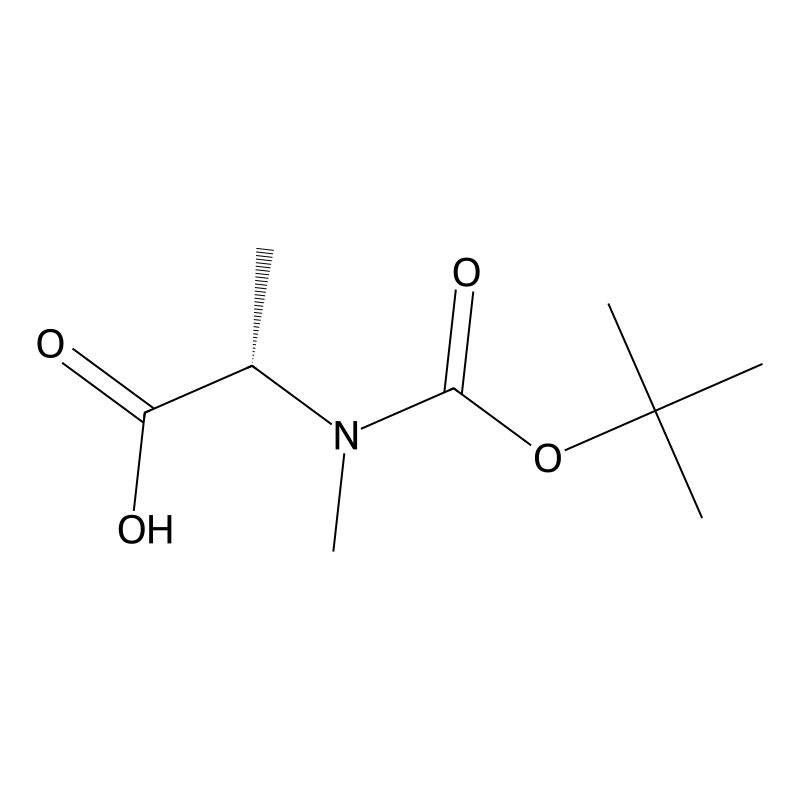

Boc-N-Methyl-Alanine-OH, systematically named (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid, belongs to the class of N-alkylated, Boc-protected amino acids. Its structure comprises three key features:

- A Boc group (tert-butoxycarbonyl) attached to the amine nitrogen.

- An N-methyl substituent on the α-amino group.

- A carboxylic acid terminus.

The stereochemistry of the α-carbon determines its enantiomeric form:

- L-configuration (CAS 16948-16-6): Predominantly used in peptide synthesis.

- D-configuration (CAS 19914-38-6): Less common but critical for designing D-peptides.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| CAS Number (L-form) | 16948-16-6 |

| CAS Number (D-form) | 19914-38-6 |

| SMILES Notation | CC(C(=O)O)N(C)C(=O)OC(C)(C)C |

| Melting Point | 88–94°C (varies by enantiomer) |

The Boc group confers acid-lability, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while the N-methyl group introduces steric hindrance, reducing peptide backbone flexibility.

Historical Context in Peptide Chemistry

The development of Boc-N-Me-Ala-OH is intertwined with the evolution of SPPS. In the 1960s, Bruce Merrifield’s pioneering work introduced Boc chemistry as a cornerstone for iterative peptide chain elongation. Early challenges in synthesizing N-methylated amino acids arose from:

- Steric hindrance: N-methylation impedes coupling efficiency due to reduced nucleophilicity of the secondary amine.

- Racemization risk: Activation of N-methylated residues during coupling often led to epimerization, necessitating optimized protocols.

Initial syntheses of Boc-N-Me-Ala-OH relied on solution-phase methods, but the advent of SPPS in the 1980s streamlined its incorporation into peptides. The Boc group’s compatibility with hydrogen fluoride (HF)-mediated cleavage from resin supports facilitated its adoption in complex peptide workflows.

Key milestones include:

- 1986: Merrifield’s refinement of Boc-SPPS for synthesizing HIV-1 protease analogs.

- 1990s: Introduction of coupling agents like HATU and PyBOP, improving yields for N-methylated residues.

- 2000s: Microwave-assisted SPPS protocols reducing coupling times from hours to minutes.

Role in Modern Synthetic Organic Chemistry

Boc-N-Me-Ala-OH is pivotal in addressing three challenges in peptide design:

Conformational Restriction

N-methylation restricts Φ and Ψ dihedral angles, enforcing specific secondary structures (e.g., β-turns). This is exploited in:

- Antimicrobial peptides: Enhancing resistance to proteolysis.

- GPCR-targeting peptides: Improving receptor subtype selectivity.

Enhanced Metabolic Stability

The N-methyl group blocks protease recognition, prolonging in vivo half-life. Applications include:

- Oral peptide drugs: Cyclosporine analogs utilize N-methylation for bioavailability.

- Peptidomimetics: Replacing labile amide bonds with N-methylated residues.

Solid-Phase Synthesis Advancements

Modern SPPS employs Boc-N-Me-Ala-OH in conjunction with:

- Microwave irradiation: Accelerates coupling of sterically hindered residues (e.g., 5-minute couplings at 75°C).

- Coupling reagent optimization: HATU/DIPEA mixtures achieve >95% yields for N-methylated residues.

| Coupling Method | Reagent System | Yield (%) |

|---|---|---|

| Standard DIC/HOBt | DIC, HOBt, DMF | 45–60 |

| HATU-Mediated | HATU, DIPEA, DMF | 90–95 |

| Microwave-Assisted | HATU, DIPEA, 75°C | 98 |

| Method | Reagents | Yield | Conditions |

|---|---|---|---|

| Direct Boc Protection | Boc2O, NaOH, Dioxane/H2O | 85-92% | RT, 12-24h, pH 8-9 |

| Mixed Anhydride Method | Boc2O, NMM, ClCO2iBu, THF | 90-95% | -15°C, 2h |

| Solid-Phase Coupling (TBTU/HOBt) | TBTU, HOBt, DIPEA, DCM | High (automated) | RT, 1h |

| Enzymatic N-methylation | NMAADH, glucose, methylamine | 31.7 g/L titer | Fed-batch, 37°C |

Peptide stability studies have demonstrated that incorporation of Boc-N-Me-Ala-OH significantly enhances resistance to proteolytic degradation [18]. N-methylation eliminates hydrogen bonding capability at the amide nitrogen, reducing peptide aggregation and improving membrane permeability [18]. These properties make Boc-N-Me-Ala-OH particularly valuable for developing peptide therapeutics with enhanced pharmacokinetic profiles [18].

Specialized coupling reagents including HATU, PyBroP, and PyAOP have shown superior performance compared to traditional activation methods when working with N-methyl amino acids [30]. Pre-formed acid chlorides generated using triphosgene provide an alternative activation strategy that minimizes side reactions [30]. The selection of appropriate coupling conditions depends on the specific peptide sequence and the position of the N-methyl amino acid within the growing chain [30].

Novel Catalytic Approaches for Asymmetric Synthesis

Novel catalytic approaches for asymmetric synthesis of Boc-N-Me-Ala-OH and related N-methyl amino acids have emerged through innovative biocatalytic and chemocatalytic methodologies [10] [11] [13] [15]. These advanced techniques address the limitations of traditional chemical methods, particularly regarding stereoselectivity and environmental sustainability [14] [15].

Biocatalytic asymmetric synthesis employing imine reductases (IREDs) represents a breakthrough in accessing both enantiomers of N-substituted amino esters [15]. Metagenomic imine reductases demonstrate exceptional enantioselectivity exceeding 99% enantiomeric excess while operating under mild reaction conditions [15]. The direct reductive coupling of α-ketoesters with amines provides a one-step route to N-substituted amino acid precursors [15]. Over twenty preparative-scale transformations have validated the scalability of this biocatalytic system [15].

Fermentative production using engineered Corynebacterium glutamicum strains offers a completely green approach to N-methyl amino acid synthesis [14] [36]. The introduction of N-methyl amino acid dehydrogenase from Pseudomonas putida enables direct conversion of glucose and methylamine to N-methyl-L-alanine [14] [36]. Fed-batch cultivation achieves titers of 31.7 g/L with yields of 0.71 g per gram glucose, demonstrating industrial viability [36]. This biotechnological approach eliminates toxic methylating agents and provides complete stereoselectivity [36].

Chiral aldehyde catalysis has enabled asymmetric α-benzylation of N-unprotected amino acids through innovative ternary catalyst systems [13]. The combination of chiral aldehydes, palladium species, and Lewis acids facilitates direct catalytic asymmetric Tsuji-Trost benzylation reactions [13]. This methodology produces optically active α-benzyl amino acids in excellent yields and enantioselectivities without requiring pre-protection of the amino group [13].

Asymmetric hydrogenation using monodentate BINOL-based ligands provides access to diverse amino acid derivatives through systematic catalyst screening [11]. MonoPhos ligands enable large libraries of potential catalysts to be synthesized within hours, allowing optimization for specific substrate combinations [11]. The resulting catalysts reduce dehydroamino acid precursors with high enantioselectivity across a broad substrate scope [11].

Large-Scale Industrial Production Techniques

Large-scale industrial production techniques for Boc-N-Me-Ala-OH have evolved to address the growing demand for high-quality protected amino acids in pharmaceutical manufacturing [12] [32] [33] [37]. These methodologies prioritize cost-effectiveness, scalability, and consistent product quality while maintaining stringent purity standards [12] [37].

Continuous flow synthesis has emerged as a transformative technology for industrial amino acid production [32] [33] [34]. Flow reactors enable precise temperature and residence time control, critical factors for achieving high yields and minimizing side product formation [32] [34]. Stainless steel coil reactors withstand elevated temperatures up to 250°C, facilitating reactions that would be impractical in batch systems [34]. The enhanced heat and mass transfer characteristics of flow systems result in more uniform reaction conditions and improved product consistency [32].

Table 3: Industrial Scale Production Techniques

| Technique | Scale | Advantages | Productivity |

|---|---|---|---|

| Continuous Flow Synthesis | Multi-gram | Enhanced control, high yields | High |

| Crystallization Method | Multi-kilogram | High purity, easy isolation | 87-95% recovery |

| Fermentative Production | 31.7 g/L | Green chemistry, no toxic reagents | 0.35 g/L/h |

| Large-Scale SPPS | Multi-gram | Automated, high throughput | Variable |

Crystallization methodologies have been developed specifically for Boc-amino acid purification and isolation [16]. Seeded crystallization using high-purity seed crystals promotes uniform crystal growth and reduces impurity incorporation [16]. The addition of 0.5-1.0% weight percent seed crystals to concentrated amino acid solutions induces complete solidification within 15-24 hours [16]. Subsequent washing with n-hexane removes residual organic impurities, yielding products with purities exceeding 99% by HPLC analysis [16].

Industrial fermentation processes utilize specialized bioreactor systems designed for amino acid production [36] [37]. Fed-batch cultivation strategies maintain optimal nutrient concentrations while preventing substrate inhibition [36]. Continuous glucose feeding maintains carbon source availability without exceeding inhibitory concentration thresholds [36]. Advanced process control systems monitor pH, dissolved oxygen, and substrate concentrations in real-time, enabling automated optimization of fermentation parameters [36].

Quality control systems for industrial production incorporate multiple analytical techniques to ensure product specifications [12] [37]. High-performance liquid chromatography verifies chemical purity and enantiomeric excess [12]. Gas chromatography-mass spectrometry confirms molecular identity and detects trace impurities [12]. Automated sampling and analysis systems provide real-time quality monitoring throughout production campaigns [37]. These comprehensive quality systems ensure consistent product quality suitable for pharmaceutical applications [12] [37].

Crystallographic Analysis and Polymorphism

Boc-N-Me-Ala-OH exhibits well-defined crystalline properties under standard conditions, though comprehensive polymorphic studies remain limited in the current literature. The compound crystallizes as a white to almost white crystalline powder with a characteristic molecular arrangement facilitated by the tert-butoxycarbonyl protecting group [1] [2]. The Boc group promotes hydrophobic interactions within the crystal lattice, often leading to layered structural arrangements in the solid state .

While specific unit cell parameters for Boc-N-Me-Ala-OH have not been definitively reported, studies on related Boc-protected amino acid derivatives provide insight into expected crystallographic behavior. The compound adopts a stable crystalline form under ambient conditions, with crystal packing influenced by intermolecular hydrogen bonding between carboxylic acid groups and the carbonyl oxygens of neighboring molecules [4]. The presence of the N-methyl substituent introduces conformational constraints that may limit polymorphic behavior compared to unsubstituted amino acid derivatives.

Thermal analysis suggests that the compound maintains structural integrity up to its melting point range of 88-94°C, indicating relatively stable crystal packing [1] [5]. The absence of reported polymorphic transitions in differential scanning calorimetry studies suggests that Boc-N-Me-Ala-OH likely exists predominantly in a single crystalline form under standard storage and handling conditions [6].

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of Boc-N-Me-Ala-OH reflect the dual hydrophilic-hydrophobic nature imparted by its molecular structure. The compound demonstrates variable solubility across different solvent systems, with the tert-butoxycarbonyl group contributing significantly to its organic solvent compatibility [7] [5].

Table 1: Solubility Profile of Boc-N-Me-Ala-OH

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble | [7] |

| 1% Acetic acid | Soluble | [7] |

| Chloroform | Slight | [5] |

| Dimethyl sulfoxide | Slight | [5] |

| Ethanol | Slight | [5] |

| Methanol | Slight | [5] |

| Diethyl ether | Immiscible | [8] |

| Ethyl acetate | Immiscible | [8] |

| Hexane | Immiscible | [8] |

The compound exhibits enhanced solubility in aqueous acidic media, particularly in 1% acetic acid solutions, which facilitates protonation of the amino acid functionality and increases overall hydrophilicity [7]. In organic solvents, the presence of the bulky tert-butyl group limits solubility in highly polar aprotic solvents while maintaining compatibility with moderately polar systems such as dimethyl sulfoxide and alcoholic solvents [5].

The solubility behavior is temperature-dependent, with increased dissolution observed at elevated temperatures in most solvent systems. This thermal dependence is attributed to disruption of intermolecular hydrogen bonding networks and enhanced molecular mobility at higher temperatures [6].

Thermal Stability and Decomposition Pathways

Thermal analysis of Boc-N-Me-Ala-OH reveals distinct decomposition characteristics that follow established patterns for Boc-protected amino acid derivatives. The compound exhibits thermal stability up to approximately 88-94°C, corresponding to its melting point range, beyond which decomposition processes become thermodynamically favorable [1] [2] [5].

Table 2: Thermal Properties of Boc-N-Me-Ala-OH

| Property | Value | Reference |

|---|---|---|

| Melting Point | 88-94°C | [1] [2] [5] |

| Decomposition Temperature | >150°C | [9] |

| Glass Transition Temperature | -30 to -40°C (estimated) | [8] |

| Flash Point | 133°C | [5] |

The thermal decomposition of Boc-N-Me-Ala-OH follows a characteristic pathway involving elimination of the tert-butoxycarbonyl protecting group. This process occurs through a concerted mechanism yielding carbon dioxide, isobutylene, and the corresponding N-methylalanine as primary products [9] [10]. The decomposition reaction can be represented as:

Boc-N-Me-Ala-OH → N-Me-Ala-OH + CO₂ + (CH₃)₂C=CH₂

Thermogravimetric analysis indicates that significant weight loss begins around 150°C, with complete decomposition occurring by 200-250°C under inert atmospheric conditions [9] [8]. The process is endothermic, requiring approximately 100-150 kJ/mol for complete thermal degradation, consistent with values reported for similar Boc-protected amino acid derivatives [6] [11].

Kinetic studies suggest that the thermal decomposition follows first-order kinetics with an activation energy of approximately 150-200 kJ/mol [9]. The relatively high activation energy contributes to the compound's stability under normal storage conditions while enabling controlled deprotection under elevated temperature conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis provides definitive structural confirmation and purity assessment for Boc-N-Me-Ala-OH. The spectroscopic signatures reflect the presence of both the tert-butoxycarbonyl protecting group and the N-methylated alanine backbone.

Table 3: ¹H NMR Spectroscopic Data for Boc-N-Me-Ala-OH (CDCl₃)

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| C(CH₃)₃ | 1.43-1.46 | s | 9H | [12] [13] [14] |

| CHCH₃ | 3.01-3.06 | q, J=7.0 Hz | 1H | [12] [14] |

| NCH₃ | 2.85-2.95 | s | 3H | [13] [14] |

| CH₃ (α-carbon) | 1.35-1.43 | d, J=7.0 Hz | 3H | [12] [14] |

The ¹H NMR spectrum exhibits characteristic resonances consistent with the expected molecular structure. The tert-butyl protons appear as a sharp singlet at 1.43-1.46 ppm, integrating for nine protons. The α-proton displays typical coupling patterns with the adjacent methyl group, appearing as a quartet around 3.01-3.06 ppm. The N-methyl group resonates as a singlet at 2.85-2.95 ppm, while the methyl group on the α-carbon appears as a doublet at 1.35-1.43 ppm [12] [13] [14].

Table 4: ¹³C NMR Spectroscopic Data for Boc-N-Me-Ala-OH (CDCl₃)

| Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|

| C(CH₃)₃ quaternary | 79-82 | [12] [13] |

| C=O (urethane) | 155-157 | [12] [13] |

| C=O (carboxylic acid) | 172-175 | [12] [13] |

| NCH₃ | 29-32 | [12] [13] |

| C(CH₃)₃ methyl | 28 | [12] [13] |

| α-Carbon | 55-58 | [12] [13] |

| β-Carbon (CH₃) | 15-18 | [12] [13] |

The ¹³C NMR spectrum provides complementary structural information, with carbonyl carbons appearing in their expected regions. The urethane carbonyl resonates at 155-157 ppm, while the carboxylic acid carbonyl appears further downfield at 172-175 ppm. The quaternary carbon of the tert-butyl group appears at 79-82 ppm, characteristic of carbons bearing electron-withdrawing substituents [12] [13].

Table 5: Infrared Spectroscopic Data for Boc-N-Me-Ala-OH

| Assignment | Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| O-H stretch (COOH) | 3500-2400 | Broad, strong | [15] [13] |

| C-H stretch | 3000-2850 | Medium | [16] |

| C=O stretch (COOH) | 1749 | Strong | [15] [13] |

| C=O stretch (urethane) | 1715 | Strong | [15] [13] |

| N-H bend | 1535 | Medium | [15] |

| C-H bend | 1470-1450 | Medium | [16] |

The infrared spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. The broad O-H stretching absorption extends from 3500-2400 cm⁻¹, typical of carboxylic acids with extensive hydrogen bonding [15] [13]. Two distinct carbonyl stretching frequencies are observed: the carboxylic acid C=O at 1749 cm⁻¹ and the urethane C=O at 1715 cm⁻¹, consistent with the dual carbonyl functionality present in the molecule [16] [17].

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. Under electrospray ionization conditions, the molecular ion [M+H]⁺ appears at m/z 204.2, consistent with the molecular formula C₉H₁₇NO₄ . Characteristic fragmentation involves loss of the tert-butyl group, yielding a prominent fragment at m/z 147.1 [M-tBu]⁺, which serves as a diagnostic ion for Boc-protected compounds .